Nordihydrocapsaicin
Overview
Description
Nordihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy solid . It is an irritant and accounts for about 7% of the total capsaicinoids mixture. It has about half the pungency of capsaicin .
Synthesis Analysis
The synthesis of this compound is related to the capsaicinoids biosynthesis in the Capsicum genus . The segregation of three capsaicinoids (capsaicin, dihydrocapsaicin, and this compound) was analyzed in an interspecific cross between a mildly pungent C. annuum and a very pungent C. frutescens .Molecular Structure Analysis
This compound has a molecular formula of C17H27NO3 . Its molecular weight is 293.4 g/mol . The IUPAC name is N - [ (4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide .Physical and Chemical Properties Analysis
This compound is a lipophilic colorless odorless crystalline to waxy solid . Its molecular weight is 293.4 g/mol .Scientific Research Applications
Glycosylation Studies : Cultured cells of Catharanthus roseus were used to glycosylate capsaicin and 8-nordihydrocapsaicin, producing several biotransformation products. This research highlights the potential for modifying capsaicinoids for different applications (Shimoda et al., 2007).
Pharmacokinetics : A study developed a liquid chromatography-mass spectrometry method for determining this compound in rabbit plasma, essential for understanding its pharmacokinetics and potential therapeutic applications (Lin et al., 2014).
Extraction from Capsicum Species : Research on the extraction of capsaicinoids from various Capsicum species cultivated in Romania found this compound among the extracted compounds, indicating its natural occurrence and potential for extraction from different pepper varieties (Stoica et al., 2015).
TRPV1 Receptor Antagonists : A study on halogenated derivatives of this compound found these compounds acted as antagonists for the TRPV1 receptor, which is significant in the study of pain and inflammation (Appendino et al., 2003).
Capsaicin Oligosaccharide Synthesis : Research involving the enzymatic synthesis of capsaicin and 8-nordihydrocapsaicin oligosaccharides highlights the potential for creating water-soluble capsaicinoids (Hamada et al., 2001).
Pharmacological and Physiological Effects : A comprehensive study on capsaicinoids, including this compound, emphasized their multiple pharmacological effects such as analgesia, anticancer, anti-inflammatory, and anti-obesity activities (Luo et al., 2011).
Ultrasound-Assisted Extraction : Research developed a method for the extraction of capsaicinoids, including this compound, from hot peppers using ultrasound-assisted extraction, indicating an efficient extraction technique (Barbero et al., 2008).
Chemical Constitution : Studies on the chemical structure of this compound established its constitution as N-(4-hydroxy-3-methoxybenzyl)-7-methyloctanamide, providing foundational knowledge for further research (Kosuge & Furuta, 1970).
Capsaicinoids Content in Capsicum chinense : Research using ultra-high-performance liquid chromatography found significant this compound content in Capsicum chinense extracts and explored their pharmacological potentials (Bhandari et al., 2021).
Glycosylation by Eucalyptus perriniana Cells : This study showed the glycosylation of this compound by Eucalyptus perriniana cells, indicating potential applications in modifying capsaicinoids for different uses (Sato et al., 2012).
Weight-Loss Formulations : Research on the synthesis of capsaicin and 8-nordihydrocapsaicin glycosides explored their potential as weight-loss formulations, indicating their inhibitory effects on high-fat-diet-induced weight gain in mice (Katsuragi et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Nordihydrocapsaicin is a capsaicinoid, an analog and congener of capsaicin found in chili peppers . Like capsaicin, it acts as an irritant . It accounts for about 7% of the total capsaicinoids mixture and has about half the pungency of capsaicin .
Mode of Action
It is known that they interact with a receptor called the transient receptor potential vanilloid 1 (trpv1), which is involved in the sensation of heat and pain .
Biochemical Pathways
Capsaicinoids are synthesized by the condensation of vanillylamine, derived from the phenylpropanoid pathway, and a series of branched-chain fatty acid moieties, originating from the branched-chain fatty acid pathway . This compound is one of the products of this biosynthetic pathway .
Pharmacokinetics
Capsaicin, and by extension this compound, is known to be effectively absorbed topically from the skin . It has high oral bioavailability and skin absorption, making its topical application effective in various musculoskeletal or neuropathic pain conditions .
Result of Action
The primary result of this compound’s action is the sensation of heat and pain due to its interaction with the TRPV1 receptor . This can have therapeutic effects, such as pain relief .
Action Environment
The pungency of capsaicinoids, including this compound, is influenced by environmental conditions such as heat waves, and it increases with the maturation of the fruit . This suggests that environmental factors can influence the action, efficacy, and stability of this compound.
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h9-11,13,19H,4-8,12H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEONGKQWIFHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042217 | |
Record name | Nordihydrocapsaicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nordihydrocapsaicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28789-35-7 | |
Record name | Nordihydrocapsaicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28789-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nordihydrocapsaicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028789357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nordihydrocapsaicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28789-35-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORDIHYDROCAPSAICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF657P8DA8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nordihydrocapsaicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
60 - 61 °C | |
Record name | Nordihydrocapsaicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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